N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a phenylthiazole moiety, which is known for its diverse biological activities. The compound’s structure includes a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group. This unique structure imparts specific chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and anticancer activities . The targets could be various proteins or enzymes involved in vital cellular processes of pathogens and cancerous cells .
Mode of Action
This interaction could inhibit the activity of the target, leading to a disruption in the normal functioning of the cell .
Biochemical Pathways
Similar compounds have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . This suggests that the compound could interfere with essential biochemical pathways in the target organisms, leading to their death or inhibition .
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities . This suggests that the compound could lead to the death or inhibition of the target organisms, thereby treating the infection or disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the phenylthiazole core. This can be achieved through the cyclization of appropriate thioamide and bromoacetophenone derivatives. The subsequent steps involve the introduction of the sulfamoyl group and the acetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiazoles.
Scientific Research Applications
N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide: Unique due to its specific structure and biological activities.
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
This compound stands out due to its combination of a phenylthiazole moiety and a sulfamoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-(2-phenyl-1,3-thiazol-4-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14(23)21-16-7-9-18(10-8-16)27(24,25)20-12-11-17-13-26-19(22-17)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSBCKVFKBBPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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